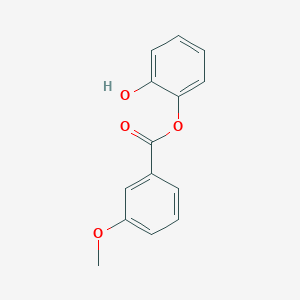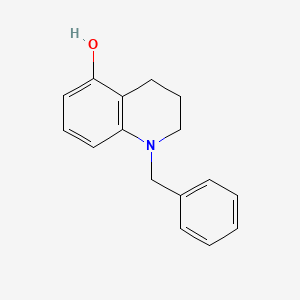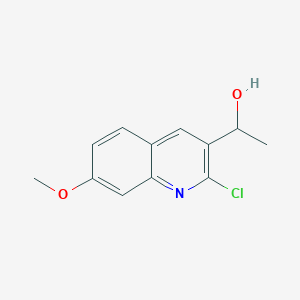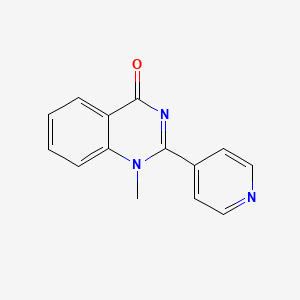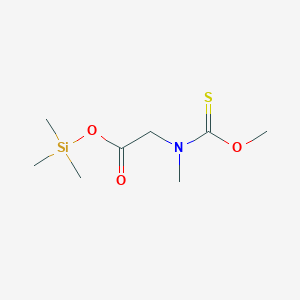![molecular formula C12H9N3O3 B11871914 Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate](/img/structure/B11871914.png)
Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities, including antitumor, antiviral, and antimicrobial properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve the use of high-throughput synthesis techniques. These methods utilize automated systems to optimize reaction conditions and maximize yield. The use of microwave irradiation has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate undergoes various chemical reactions, including:
Substitution: Aromatic nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium hydroxide and potassium carbonate are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate involves its interaction with specific molecular targets. It acts as an inhibitor of various enzymes, including phosphodiesterases and kinases . By inhibiting these enzymes, the compound can disrupt cellular processes, leading to its antitumor and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate: Known for its antitumor activity.
4-Cyclohexylimidazo[1,2-a]quinoxaline: Another derivative with significant biological activity.
Uniqueness
Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate is unique due to its specific structure, which allows for a wide range of chemical modifications. This versatility makes it a valuable compound for developing new drugs and materials .
Properties
Molecular Formula |
C12H9N3O3 |
|---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
methyl 4-oxo-5H-imidazo[1,2-a]quinoxaline-8-carboxylate |
InChI |
InChI=1S/C12H9N3O3/c1-18-12(17)7-2-3-8-9(6-7)15-5-4-13-10(15)11(16)14-8/h2-6H,1H3,(H,14,16) |
InChI Key |
FWGPDBBTRBUUNH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)C3=NC=CN23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate](/img/structure/B11871835.png)

![(1R,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B11871851.png)
